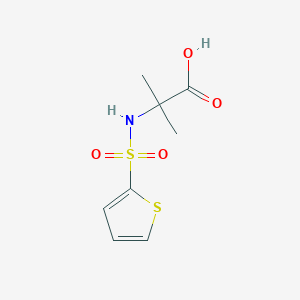

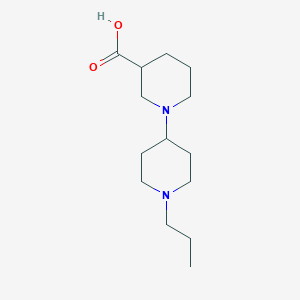

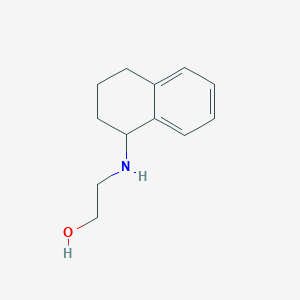

1-(1-Propylpiperidin-4-yl)piperidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(1-Propylpiperidin-4-yl)piperidine-3-carboxylic acid" is a piperidine derivative, which is a class of organic compounds known for their presence in various pharmacologically active molecules. Piperidine carboxylic acids are of particular interest due to their potential as simplified oligosaccharide analogues and their ability to inhibit glycosidases, as explored in the combinatorial chemistry of piperidine-based carbohydrate mimics .

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a related compound, was traditionally a six-stage process but has been simplified through a novel method involving the catalytic hydrogenation of pyrrolylpyridine . Although the specific synthesis of "1-(1-Propylpiperidin-4-yl)piperidine-3-carboxylic acid" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been characterized using techniques such as single-crystal X-ray diffraction and computational calculations. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined, revealing an orthorhombic space group and a chair conformation of the piperidine ring with the carboxyl group in the equatorial position . These structural insights are crucial for understanding the chemical behavior and potential interactions of "1-(1-Propylpiperidin-4-yl)piperidine-3-carboxylic acid".

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The reactivity of 2,4-piperidinedione-3-carboxylic acid ester, for instance, has been studied, showing potential in the synthesis of compounds with pharmacological interest . The elimination kinetics of related compounds, such as ethyl piperidine-3-carboxylate, have also been investigated, providing insights into their stability and decomposition pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The study of 4-carboxypiperidinium chloride revealed specific hydrogen bonding patterns and electrostatic interactions within the crystal structure . Additionally, the spectroscopic studies of piperidine-4-carboxylic acid complexes have provided detailed interpretations of their vibrational spectra, which are indicative of their physical and chemical properties .

科学的研究の応用

Synthesis and Antibacterial Evaluation : A study by Aziz‐ur‐Rehman et al. (2017) highlights the synthesis of certain derivatives of piperidine, including 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine. These compounds were structurally elucidated and evaluated for their antibacterial properties, showing valuable results (Aziz‐ur‐Rehman et al., 2017).

Combinatorial Chemistry in Oligosaccharide Mimics : Elisabeth Byrgesen et al. (1997) conducted research on piperidine carboxylic acids, including 4-hydroxypiperidine-3-carboxylic acid. This study involved coupling these acids in solid-phase synthesis to form simplified oligosaccharide analogues, employing a split-and-mix synthesis approach to create small combinatorial libraries. These libraries were then screened as inhibitors of glycosidases (Byrgesen et al., 1997).

Chemical Synthesis and Reactivity Studies : Research by Yan and Khoo (2005) focused on the formation of an adduct between 3-(piperidin-1-yl)propionic acid and triphenyltin chloride. This study explored the molecular structure and reactivity of the resultant compound, providing insight into the chemical properties of piperidine derivatives (Yan & Khoo, 2005).

Gas-Phase Elimination Kinetics : A study by Monsalve et al. (2006) investigated the gas-phase elimination kinetics of ethyl piperidine-3-carboxylate and related compounds. This research provided valuable data on the chemical behavior of these compounds under varying temperature and pressure conditions, contributing to our understanding of their stability and reactivity (Monsalve et al., 2006).

Synthesis of Novel Piperidine Derivatives : The work by Ibenmoussa et al. (1998) involved the synthesis and structural determination of piperidinedione derivatives, including 1-benzyl-2,4-piperidinedione-3-carboxylic acid. These compounds have been explored for their potential in synthesizing natural products and compounds with pharmacological interest (Ibenmoussa et al., 1998).

将来の方向性

特性

IUPAC Name |

1-(1-propylpiperidin-4-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-2-7-15-9-5-13(6-10-15)16-8-3-4-12(11-16)14(17)18/h12-13H,2-11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRSRWZRQUUFNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)N2CCCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801248902 |

Source

|

| Record name | 1′-Propyl[1,4′-bipiperidine]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid | |

CAS RN |

883546-29-0 |

Source

|

| Record name | 1′-Propyl[1,4′-bipiperidine]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883546-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1′-Propyl[1,4′-bipiperidine]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)